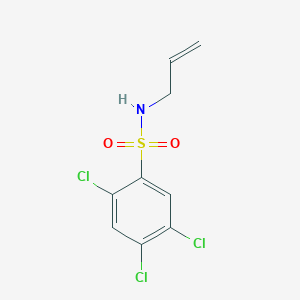

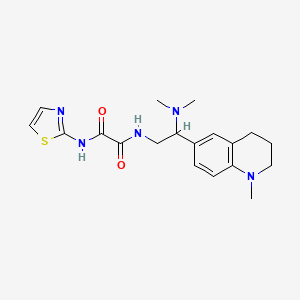

2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile” is a heterocyclic compound containing a thiopyran ring, which is a six-membered ring containing one sulfur atom, and a thienyl group, which is a five-membered ring containing one sulfur atom . The presence of multiple nitrogen atoms and the nitrile groups (-C≡N) suggest potential reactivity and possible applications in various fields such as medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of amino and nitrile groups could make it a candidate for reactions involving nucleophilic addition or substitution .Aplicaciones Científicas De Investigación

Environmental Science and Disinfection By-Products

Nitrogenous disinfection by-products (N-DBPs) in drinking water are a significant concern due to their genotoxicity and cytotoxicity. The shift from chlorination to chloramination can increase certain N-DBPs. Understanding the behavior of nitrogen-containing compounds like 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile can contribute to strategies for reducing harmful disinfection by-products in water treatment processes (Bond et al., 2011).

Chemical Industry and Synthetic Processes

In the chemical industry, adiponitrile (ADN) serves as a precursor for nylon 6,6 synthesis, demonstrating the importance of dicyanide-containing compounds. The electrohydrodimerization of acrylonitrile to produce ADN highlights the utility of dicyanide-functionalized molecules in industrial synthesis processes, potentially extending to derivatives like 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile (Yunfeng et al., 2015).

Renewable Polymers and Materials Science

The exploration of renewable resources for polymer synthesis, such as 1,4:3,6-dianhydrohexitols for high glass transition temperature polymers, underscores the evolving search for sustainable and efficient materials. The incorporation of novel compounds, possibly including 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile, could enhance polymer properties for industrial applications (Fenouillot et al., 2010).

Nanocarbons in Energy Electrocatalysis

Nanocarbons play a crucial role in energy electrocatalysis due to their effective activity and durability. The potential activity of nitrogen-doped nanocarbons suggests that understanding the properties of nitrogen-containing organic compounds, such as 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile, could inform the design of advanced electrocatalysts (Tang et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact withCDK2 (Cyclin-Dependent Kinase 2), a protein kinase involved in the regulation of the cell cycle .

Mode of Action

It’s likely that it interacts with its targets throughnucleophilic substitution reactions , as suggested by studies on similar pyrimidine derivatives . This interaction could lead to changes in the target’s function, potentially influencing cellular processes.

Biochemical Pathways

Given its potential interaction with cdk2, it may influence thecell cycle regulation pathways . The downstream effects of this could include alterations in cell proliferation and growth.

Pharmacokinetics

The synthesis method of similar compounds suggests that they can be readily prepared and modified, which could potentially influence their bioavailability .

Result of Action

Similar compounds have showncytotoxic activities against various cell lines, suggesting potential anti-cancer properties .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the presence of functional groups common in medicinal chemistry, one potential area of interest could be its evaluation as a potential pharmaceutical compound .

Propiedades

IUPAC Name |

2,6-diamino-4-thiophen-2-yl-4H-thiopyran-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S2/c12-4-6-9(8-2-1-3-16-8)7(5-13)11(15)17-10(6)14/h1-3,9H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDJPLGSMCQRMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)

![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B2930871.png)

![1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2930873.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)

![(E)-N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2930876.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2930881.png)

![(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2930883.png)